8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 39124-15-7
VCID: VC1965653
InChI: InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
SMILES: C1CSCCC12C(=O)NC(=O)N2
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

CAS No.: 39124-15-7

Cat. No.: VC1965653

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione - 39124-15-7

Specification

CAS No. 39124-15-7
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
Standard InChI Key GQPALRFORJWKIG-UHFFFAOYSA-N
SMILES C1CSCCC12C(=O)NC(=O)N2
Canonical SMILES C1CSCCC12C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Properties

The chemical identity of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione is defined by several key parameters and structural features that contribute to its reactivity and potential biological activities.

Basic Chemical Parameters

The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Number39124-15-7
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
IUPAC Name8-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Standard InChIInChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
Standard InChIKeyGQPALRFORJWKIG-UHFFFAOYSA-N
SMILESC1CSCCC12C(=O)NC(=O)N2
PubChem Compound ID217650

This comprehensive set of identifiers provides a clear chemical signature for the compound, enabling its precise identification in chemical databases and literature.

Structural Features and Characteristics

The molecular structure of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione comprises several distinctive elements:

  • A spirocyclic framework with a central spiro carbon atom that connects two ring systems

  • A six-membered thiopyran ring containing a sulfur atom at the 8-position

  • A five-membered hydantoin ring system with two nitrogen atoms and two carbonyl groups

  • Two carbonyl groups positioned at the 2 and 4 positions in the hydantoin portion

This unique arrangement creates a three-dimensional conformation that is critical to the compound's chemical behavior and potential biological interactions. The spirocyclic structure with sulfur and nitrogen atoms contributes significantly to its reactivity patterns and possible applications in medicinal chemistry.

Biological Activities and Applications

Diazaspiro compounds, including those structurally related to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, have demonstrated diverse biological activities that suggest potential pharmaceutical applications.

Structure-Activity Relationships

The biological activity of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione is likely influenced by several key structural elements:

  • The hydantoin ring system, which is a known pharmacophore in several medications

  • The presence of the sulfur atom, which can participate in specialized interactions with biological targets

  • The rigid three-dimensional conformation imposed by the spirocyclic structure

  • The carbonyl groups, which can form hydrogen bonds with target biomolecules

Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific biological applications.

Comparative Analysis with Related Compounds

Examining the similarities and differences between 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione and structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogues Comparison

The following table compares 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione with several structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dioneC7H10N2O2S186.23 g/molContains sulfur in six-membered ring
1,3-Diazaspiro[4.5]decane-2,4-dioneC8H12N2O2168.19 g/molContains only carbon in six-membered ring
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dioneC9H14N2O2182.22 g/molContains methyl group at position 8
8-imino-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trioneC7H11N3O3S217.24 g/molContains imino group and additional oxygen
8-thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetroneC7H10N2O4S218.23 g/molContains additional oxygen atoms

This comparison highlights how subtle structural variations can influence the physical, chemical, and potentially biological properties of these compounds .

Structure-Property Relationships

The structural differences among these related compounds result in distinct property profiles:

These structure-property relationships are crucial for understanding the compound's behavior in various applications and for guiding the design of derivatives with optimized properties.

Current Research Status and Future Directions

Research on 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione continues to evolve, with several areas of focus and opportunities for future investigation.

Current Research Focus

Current research on 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione primarily centers on:

  • Comprehensive characterization of its structural properties and reactivity patterns

  • Investigation of potential biological activities and mechanisms of action

  • Development of efficient and scalable synthesis methods

  • Exploration of its utility as a building block for more complex molecules with targeted properties

These research efforts aim to establish a foundational understanding of the compound's behavior and potential applications in various fields.

Future Research Opportunities

Several promising directions for future research on 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione include:

  • Systematic screening for specific biological activities, particularly in anticonvulsant, antimicrobial, and anticancer applications

  • Structure-activity relationship studies through the synthesis of diverse derivatives

  • Computational modeling to predict interactions with biological targets

  • Investigation of potential synergistic effects when combined with other bioactive compounds

  • Exploration of applications beyond pharmaceuticals, such as in materials science or as specialized reagents

These future directions could substantially expand our understanding of the compound's utility and potentially lead to valuable practical applications in various fields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator